(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid
Overview
Description
Ganosporeric acid a, also known as ganosporerate a, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganosporeric acid a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ganosporeric acid a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganosporeric acid a can be found in mushrooms. This makes ganosporeric acid a a potential biomarker for the consumption of this food product.
Scientific Research Applications
Asymmetric Synthesis and Chemical Transformations
Derivatives of complex molecules, such as the one you mentioned, are often subjects of study in the context of asymmetric synthesis. For example, the Aza-Diels-Alder reactions in aqueous solutions offer a pathway to synthesize bicyclic amino acid derivatives, highlighting the importance of such compounds in the development of new synthetic methodologies (Waldmann & Braun, 1991). These types of reactions are fundamental in creating chiral centers, which are crucial for the development of new pharmaceuticals.
Natural Product Isolation and Structural Analysis
Compounds with structural similarities to the one you've asked about are often isolated from natural sources and analyzed to understand their biological and chemical properties better. For instance, 17βH-Periplogenin, a cardiac aglycone, was isolated from the root bark of Periploca sepium Bunge, a Chinese traditional herbal medicine, and its crystal structure was elucidated to reveal its conformational properties (Zhang et al., 2012). Such studies are essential for the discovery of new drugs and the development of synthetic analogs with improved efficacy and safety profiles.
Chemical Modification and Optimization
The modification of existing compounds to improve their properties or to create new functionalities is a significant area of research. For example, the modification of the Swern oxidation process using stoichiometric amounts of a recyclable sulfoxide showcases innovative approaches to traditional chemical reactions, making them more efficient and environmentally friendly (Liu & Vederas, 1996). Such modifications are crucial for the development of green chemistry practices and the optimization of synthetic routes for complex molecules.
Exploration of Molecular Properties
Investigating the properties of complex molecules, including their reactivity, stability, and interactions with biological targets, is fundamental for the development of new materials and drugs. Studies such as the synthesis and characterization of methylene-interrupted cis,cis-octadecadienoic acids contribute to our understanding of fatty acid analogs and their potential applications in various industries, including food and pharmaceuticals (Christie & Holman, 1967).
properties
IUPAC Name |
(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19?,28+,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWNYHCILPEENZ-GESKOEBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(=O)C(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928971 | |
Record name | 3,7,11,12,15,23-Hexaoxolanost-8-en-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid | |
CAS RN |
135357-25-4 | |
Record name | Ganosporeric acid A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135357254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7,11,12,15,23-Hexaoxolanost-8-en-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.